molecular formula C7H3Cl2F3N2O2 B1420167 Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate CAS No. 1190198-37-8

Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate

Cat. No.: B1420167
CAS No.: 1190198-37-8
M. Wt: 275.01 g/mol
InChI Key: BSMJPCAZDAOADO-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with chlorine and trifluoromethyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents and trifluoromethylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or derivatives.

  • Reduction: Reduction of chloro groups to hydrogen atoms.

  • Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium(VI) compounds.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form carboxylic acids.

  • Reduction: Reduction can yield compounds with fewer chlorine atoms.

  • Substitution: Various substituted pyrimidines can be synthesized depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate can be used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for developing compounds that can control pests and diseases in crops.

Mechanism of Action

The mechanism by which Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in herbicides, it may inhibit key enzymes in the metabolic pathways of weeds, leading to their death. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways.

  • Receptors in biological systems.

  • Specific binding sites in target organisms.

Comparison with Similar Compounds

  • Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate is structurally similar to other pyrimidine derivatives, such as Fluopicolide and other trifluoromethylated compounds.

Uniqueness:

  • The presence of both chlorine and trifluoromethyl groups gives this compound unique chemical properties compared to other pyrimidines. These groups enhance its reactivity and stability, making it more effective in various applications.

Properties

IUPAC Name

methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3N2O2/c1-16-5(15)3-2(7(10,11)12)4(8)14-6(9)13-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJPCAZDAOADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173674
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-37-8
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dichloro-5-(trifluoromethyl)-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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